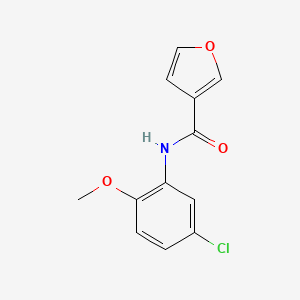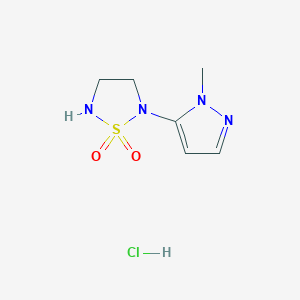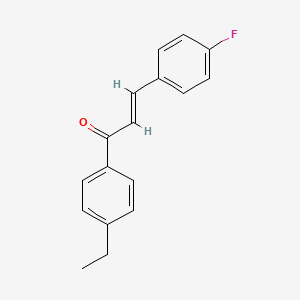![molecular formula C13H14Cl2 B2778399 1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane CAS No. 2287339-64-2](/img/structure/B2778399.png)
1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane, also known as CP 47,497, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to the psychoactive compound found in cannabis, delta-9-tetrahydrocannabinol (THC), and has been found to interact with the same receptors in the brain and body.
作用機序
1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane 47,497 acts on the same receptors in the brain and body as THC, specifically the cannabinoid receptors CB1 and CB2. These receptors are involved in a wide range of physiological processes, including pain perception, inflammation, and mood regulation. By interacting with these receptors, 1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane 47,497 is able to modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane 47,497 has been found to produce a range of biochemical and physiological effects in animal models, including analgesia, anti-inflammatory effects, and changes in mood and behavior. These effects are mediated by the compound's interaction with the CB1 and CB2 receptors in the brain and body.
実験室実験の利点と制限
One advantage of using 1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane 47,497 in lab experiments is that it is a well-established compound with a known synthesis method and a large body of literature on its pharmacological properties. This makes it a useful tool for studying the endocannabinoid system and the potential therapeutic applications of cannabinoid compounds.
One limitation of using 1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane 47,497 in lab experiments is that it is a synthetic compound, and may not accurately reflect the effects of naturally occurring cannabinoids found in cannabis. Additionally, the use of synthetic cannabinoids in research may be limited by legal and ethical considerations, as these compounds are often classified as controlled substances.
将来の方向性
There are many potential future directions for research on 1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane 47,497 and other synthetic cannabinoids. One area of interest is the development of novel cannabinoid compounds with improved therapeutic properties, such as increased potency or reduced side effects. Another area of interest is the study of the endocannabinoid system and its role in various physiological processes, which may lead to the development of new therapies for a range of conditions. Finally, there is a need for further research on the safety and efficacy of synthetic cannabinoids in humans, particularly in the context of clinical trials.
合成法
The synthesis of 1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane 47,497 involves the reaction of 1,1,1-trichloroethane with 3-chloro-2-methylphenyl magnesium bromide, followed by the addition of bicyclo[1.1.1]pentan-1-ol and a deprotection step to remove the protecting group. This synthesis method has been well-established in the literature and has been used to produce large quantities of 1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane 47,497 for research purposes.
科学的研究の応用
1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane 47,497 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Studies have shown that 1-(Chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane 47,497 has potent analgesic and anti-inflammatory effects in animal models, and may be effective in treating conditions such as neuropathic pain, arthritis, and multiple sclerosis.
特性
IUPAC Name |
1-(chloromethyl)-3-(3-chloro-2-methylphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2/c1-9-10(3-2-4-11(9)15)13-5-12(6-13,7-13)8-14/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBINRZFDARRDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C23CC(C2)(C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2778317.png)
![N-[1-(2,4-Difluorophenyl)pyrrolidin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2778318.png)
![Methyl 2'-amino-6'-benzyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2778321.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2778323.png)

![N-(3-fluorophenyl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2778325.png)
![N-[(2-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)

![methyl 5-[(E)-2-(3-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B2778328.png)
![N-(4-chlorobenzyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2778331.png)



![Tert-butyl 4-[2-(2-aminophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B2778338.png)